molecular formula C27H22N2O3S B2725401 N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 850917-14-5

N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2725401
CAS No.: 850917-14-5
M. Wt: 454.54
InChI Key: TYHJTFGGRHDHLD-UHFFFAOYSA-N
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Description

N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features an indole and benzopyran structure. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The benzopyran moiety is also significant in medicinal chemistry due to its presence in various bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indolization reaction followed by N-alkylation . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole and benzopyran rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-oxo-2H-chromene-3-carboxamide has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of indole and benzopyran structures, which confer a wide range of biological activities. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O3S/c1-17-10-12-18(13-11-17)24-25(20-7-3-4-8-22(20)29-24)33-15-14-28-26(30)21-16-19-6-2-5-9-23(19)32-27(21)31/h2-13,16,29H,14-15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHJTFGGRHDHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 4
N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-oxo-2H-chromene-3-carboxamide

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